4-(Cyclohexylmethyl)-3-hydroxybenzoic acid
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Overview
Description
4-(Cyclohexylmethyl)-3-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzoic acid typically involves the alkylation of 3-hydroxybenzoic acid with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. These methods could include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under milder conditions and with higher selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(Cyclohexylmethyl)-3-ketobenzoic acid, while reduction of the carboxylic acid group can produce 4-(Cyclohexylmethyl)-3-hydroxybenzyl alcohol.
Scientific Research Applications
4-(Cyclohexylmethyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexylmethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the cyclohexylmethyl group, resulting in different physical and chemical properties.
Cyclohexylmethyl alcohol: Lacks the benzoic acid core, leading to different reactivity and applications.
3-Hydroxybenzoic acid: Similar core structure but without the cyclohexylmethyl group, affecting its solubility and biological activity
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxybenzoic acid is unique due to the presence of both the cyclohexylmethyl group and the hydroxybenzoic acid core. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c15-13-9-12(14(16)17)7-6-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17) |
InChI Key |
VWWIYTVMGHTHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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